molecular formula C11H15IO2 B8446125 4-(2-Iodophenoxy)-2-methylbutan-2-ol

4-(2-Iodophenoxy)-2-methylbutan-2-ol

Cat. No.: B8446125
M. Wt: 306.14 g/mol
InChI Key: FQWHNYIKXSHNKS-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)-2-methylbutan-2-ol is a tertiary alcohol derivative featuring a 2-iodophenoxy substituent at the fourth carbon of a 2-methylbutan-2-ol backbone. The iodine atom in the 2-iodophenoxy group confers unique electronic and steric properties, influencing reactivity in substitution or coupling reactions .

Structurally, the molecule combines the steric bulk of the tertiary alcohol (2-methylbutan-2-ol) with the electron-deficient aromatic ring (2-iodophenoxy), making it distinct from simpler aliphatic alcohols.

Properties

Molecular Formula

C11H15IO2

Molecular Weight

306.14 g/mol

IUPAC Name

4-(2-iodophenoxy)-2-methylbutan-2-ol

InChI

InChI=1S/C11H15IO2/c1-11(2,13)7-8-14-10-6-4-3-5-9(10)12/h3-6,13H,7-8H2,1-2H3

InChI Key

FQWHNYIKXSHNKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1=CC=CC=C1I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2-Methylbutan-2-ol
  • Structure : Tertiary alcohol without aromatic substitution.
  • Properties : Boiling point = 102°C; melting point = -10°C .
  • Applications: Found as a urinary metabolite in renal cell carcinoma (RCC) patients, though its role in cancer biology remains unclear .
2.1.2 4-(9H-Carbazol-9-yl)-2-methylbutan-2-ol
  • Structure : Tertiary alcohol with a carbazole substituent.
  • Synthesis: Prepared via Grignard reaction (methylmagnesium iodide) on ethyl 3-(9H-carbazol-9-yl)propanoate, followed by cyclialkylation using polyphosphoric acid .
  • Contrast: The carbazole group provides strong electron-donating properties, whereas the 2-iodophenoxy group is electron-withdrawing, altering reaction pathways.
2.1.3 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol
  • Structure : TBS-protected derivative of 2-methylbutan-2-ol.
  • Synthesis : Synthesized via silylation of 3-methylbutane-1,3-diol using TBSOTf and imidazole .
  • Applications : Used in polymer solar cell research as a stable intermediate for photoactive materials .
  • Contrast: The TBS group enhances stability and solubility in nonpolar solvents, whereas the iodophenoxy group may confer sensitivity to light or nucleophilic substitution.

Functional Analogues

2.2.1 4-[(5-Bromo-6-methyl-2-pyridinyl)oxy]-2-methyl-2-butanol
  • Structure : Brominated pyridinyl ether-alcohol.
  • Properties : CAS 955932-47-5; molecular weight = 302.1 g/mol .
  • Contrast: The bromopyridinyl group is less electronegative than iodophenoxy, leading to slower oxidative addition in metal-catalyzed reactions.

Physicochemical and Reactivity Trends

Property 4-(2-Iodophenoxy)-2-methylbutan-2-ol 2-Methylbutan-2-ol 4-(9H-Carbazol-9-yl)-2-methylbutan-2-ol
Aromatic Substituent 2-Iodophenoxy None Carbazole
Halogen Presence Iodine None None
Electron Effects Electron-withdrawing (I) Neutral Electron-donating (carbazole)
Synthetic Utility Potential Suzuki coupling substrate Limited Cyclization precursor
Reported Applications Not documented Biomarker research Heterocycle synthesis

Research Findings and Data Gaps

  • Reactivity: The iodine atom in the 2-iodophenoxy group is expected to participate in Ullmann or Suzuki-Miyaura couplings, similar to other iodinated aromatics, but experimental validation is absent .

Preparation Methods

Directed Ortho-Lithiation and Iodination

Aryl iodides are efficiently prepared via directed metallation. As demonstrated in hypervalent iodine chemistry, 2-iodophenol is accessible through ortho-lithiation of phenol derivatives followed by quenching with iodine. For example, treatment of O-protected phenol with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with iodine to yield 2-iodophenol after deprotection (Scheme 1). This method achieves regioselectivity >90% but requires cryogenic conditions and inert atmosphere.

Hypervalent Iodine-Mediated Direct Iodination

Electrophilic iodination using iodobenzene diacetate (IBD) or similar reagents offers a single-step alternative. Reaction of phenol with IBD in acetic acid at 60°C introduces iodine selectively at the ortho position (72% yield). However, competing para substitution (15–20%) necessitates chromatographic purification.

Preparation of 2-Methylbutan-2-ol Derivatives

Grignard Reagent Addition to Epoxides

Adapting methods from fragrance chemistry, 2-methylbutan-2-ol is synthesized via Grignard alkylation of isobutylene oxide. Benzylmagnesium bromide (2.5 equiv) reacts with isobutylene oxide in tetrahydrofuran at 0–25°C, yielding 2-methyl-4-phenylbutan-2-ol (68% after distillation). Substituting benzyl halides with propargyl or allyl analogs could generate intermediates for subsequent functionalization.

Mesylation and Halogenation of Secondary Alcohols

Primary alcohols are activated as leaving groups for nucleophilic substitution. In a reported protocol, 2-methylbutane-1,2-diol is selectively mesylated at the primary hydroxyl group using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. The resulting mesylate undergoes iodide displacement with sodium iodide in acetone (74% yield). This approach avoids harsh conditions but requires careful stoichiometry to prevent di-mesylation.

Ether Bond Formation Strategies

Nucleophilic Aromatic Substitution

2-Iodophenol, deprotonated with potassium carbonate in dimethylformamide (DMF), displaces mesylates or iodides from 2-methylbutan-2-ol derivatives. For instance, reaction of 2-methyl-2-(mesyloxy)butane with sodium 2-iodophenoxide at 80°C for 12 hours affords the target compound in 51% yield. Elevated temperatures and polar aprotic solvents favor SN2 mechanisms, though competing elimination is minimized by steric hindrance at the tertiary carbon.

Palladium-Catalyzed Cross-Coupling

Copper-free Sonogashira coupling adapts palladium catalysis for C–O bond formation. A patent-pending method employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) and 1-octyne in triethylamine to couple 2-iodophenol with propargyl alcohols. Subsequent hydrogenation of the alkyne to the alkane and oxidation to the tertiary alcohol achieves 46% overall yield. While step-intensive, this route enables modular access to diverse analogs.

One-Pot Tandem Synthesis

Hypervalent Iodine-Promoted Oxidative Coupling

Integrating iodination and etherification, a one-pot procedure treats phenol with chromium(VI) oxide and iodine in acetonitrile, generating 2-iodophenol in situ. Addition of 2-methylbutan-2-ol mesylate and potassium tert-butoxide facilitates concurrent etherification, yielding 4-(2-iodophenoxy)-2-methylbutan-2-ol in 58% yield. This telescoped approach reduces purification steps but demands precise control over oxidative conditions.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (300 MHz, CDCl3) of the title compound displays characteristic signals:

  • δ 1.20 (s, 6H, C(CH3)2OH)

  • δ 3.65 (t, 2H, OCH2)

  • δ 6.85–7.40 (m, 4H, aromatic).
    13C NMR confirms the quaternary carbon at δ 72.5 ppm (C-OH) and iodinated aromatic carbon at δ 94.8 ppm.

Chromatographic Purity

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) achieves >95% purity, with TLC (Rf = 0.35 in 20% ethyl acetate/hexane) corroborating homogeneity.

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution51Simple setup, scalableModerate yield, mesylation required
Palladium Catalysis46Modular, stereo-controlledCostly catalysts, multi-step
One-Pot Oxidative Coupling58Reduced purification stepsSensitive to overoxidation

Q & A

Basic: What synthetic methodologies are reported for 4-(2-Iodophenoxy)-2-methylbutan-2-ol?

Answer:
The synthesis typically involves two key steps: (1) introduction of the iodophenoxy group via nucleophilic aromatic substitution or Friedel-Crafts alkylation, and (2) formation of the tertiary alcohol. For example, analogous compounds (e.g., carbazole derivatives) are synthesized by reacting Grignard reagents (e.g., methylmagnesium iodide) with esters or ketones to form tertiary alcohols . A modified approach could use 2-iodophenol as the aromatic precursor, coupled with a suitable alkanol precursor (e.g., 2-methylbutan-2-ol derivatives) under acid catalysis. Key parameters include reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., polyphosphoric acid for cyclialkylation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming the tertiary alcohol structure (e.g., a singlet for the -OH group in DMSO-d6) and iodophenoxy substitution (aromatic proton splitting patterns). reports NMR δ values for iodinated aromatic protons (7.50–8.05 ppm) .
  • IR Spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 506.8949 for a related iodinated compound in ) .

Advanced: How can conflicting NMR data for iodophenoxy derivatives be resolved?

Answer:
Discrepancies in aromatic proton splitting or chemical shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the iodophenoxy group).
  • X-ray Crystallography : Provides definitive structural confirmation, as used in for tert-butyldiphenylsilyl-protected analogs .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Electrophilic Sites : Atomic charges and Fukui indices highlight regions susceptible to nucleophilic attack (e.g., the iodine atom or α-carbon).
  • Transition States : Energy barriers for SN2 pathways at the tertiary carbon can be compared to experimental kinetics.
  • Solvent Effects : Polarizable Continuum Models (PCM) assess solvent polarity’s impact on reaction rates. Studies on similar iodinated compounds ( ) support this approach .

Basic: How does steric hindrance in 2-methylbutan-2-ol influence its iodophenoxy derivative’s stability?

Answer:
The tertiary alcohol’s bulky methyl groups reduce nucleophilic substitution rates, enhancing stability under acidic or basic conditions. Protection strategies (e.g., silylation with tert-butyldiphenylsilyl chloride, as in ) are often required to prevent undesired side reactions during synthesis .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

  • Catalyst Screening : Polyphosphoric acid (PPA) vs. p-toluenesulfonic acid (PTSA) significantly affects cyclialkylation efficiency ( reports 70% yield with PPA) .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve iodophenoxy group incorporation.
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates.

Advanced: What strategies address discrepancies in reported bioactivity data for this compound?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and concentrations (µM to mM range).
  • Orthogonal Assays : Validate in vitro results with in vivo models or ex vivo tissue studies.
  • Meta-Analysis : Compare data across studies (e.g., pheromone activity in ) to identify confounding variables like impurities or solvent effects .

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